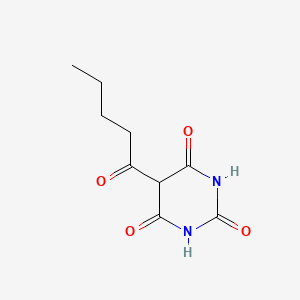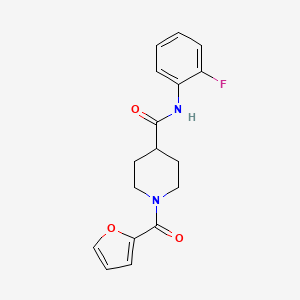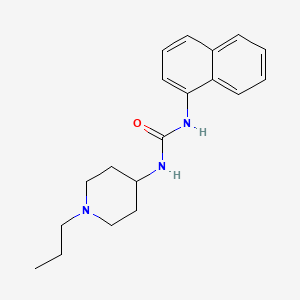
5-Pentanoyl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pentanoyl-1,3-diazinane-2,4,6-trione is a heterocyclic compound with the molecular formula C9H12N2O4. It is a derivative of barbituric acid, characterized by the presence of a pentanoyl group attached to the nitrogen atom at the 5-position of the diazinane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentanoyl-1,3-diazinane-2,4,6-trione typically involves the acylation of barbituric acid derivatives. One common method is the reaction of barbituric acid with pentanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems also reduces the risk of human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions
5-Pentanoyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
5-Pentanoyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a pharmacophore in drug design, particularly for its anticonvulsant and sedative properties.
Medicine: Research is ongoing into its use as an active pharmaceutical ingredient in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Pentanoyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. In medicinal applications, it is believed to act on the central nervous system by modulating the activity of neurotransmitter receptors. The compound may enhance the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors, leading to sedative and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-1,3-diazinane-2,4,6-trione: Another barbituric acid derivative with similar sedative properties.
5-[(4-Hydroxy-3-methoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione: Known for its potential use in aromatherapy and sleep improvement.
Uniqueness
5-Pentanoyl-1,3-diazinane-2,4,6-trione is unique due to its specific pentanoyl substitution, which imparts distinct chemical and pharmacological properties. This makes it a valuable compound for targeted drug design and synthesis of novel materials .
Properties
IUPAC Name |
5-pentanoyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-2-3-4-5(12)6-7(13)10-9(15)11-8(6)14/h6H,2-4H2,1H3,(H2,10,11,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDHXNOTONBDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1C(=O)NC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N,4-trimethyl-3-{2-[(1-methyl-1-phenylethyl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5269778.png)

![N-[2-(naphthalen-1-yl)ethyl]quinoline-2-carboxamide](/img/structure/B5269795.png)

![N-(2-METHOXYPHENYL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B5269806.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5269811.png)
![(4E)-5-(3-fluorophenyl)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B5269819.png)
![3-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5269828.png)
![7-(3-chlorophenyl)-4-[2-(dimethylamino)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5269830.png)
![N-(2-methoxyethyl)-2-methyl-7-[(3-methylisoxazol-5-yl)acetyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5269841.png)
![4-(acetylamino)-N-[2-(1-hydroxycyclopentyl)ethyl]-N,2-dimethylbenzamide](/img/structure/B5269844.png)
![4-(diphenylmethyl)-N-[1-(4-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5269860.png)
![1-(4-bromophenyl)-3-[(3,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5269868.png)
